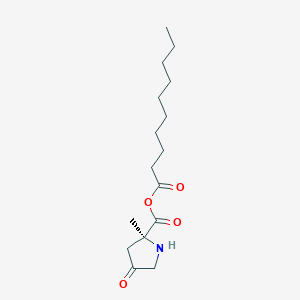
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of cyclic anhydrides. It is derived from decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid. This compound is known for its versatile applications in organic synthesis and materials research due to its acylation properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride typically involves the reaction of decanoic acid with 2-methyl-4-oxopyrrolidine-2-carboxylic acid under dehydrating conditions. One common method is the use of acid chlorides and carboxylate salts. The reaction proceeds through nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst like pyridine.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: Decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Alcoholysis: Esters of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Aminolysis: Amides of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:
Chemistry: Used as an acylating agent in organic synthesis to introduce decanoyl groups to target molecules.
Biology: Employed in the functionalization of biomolecules and carriers for drug delivery systems.
Medicine: Investigated for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic anhydride: A shorter-chain analog with similar acylation properties.
Propionic anhydride: A smaller anhydride used in similar acylation reactions.
Acetic anhydride: A widely used anhydride with high reactivity.
Uniqueness
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which combines a long-chain fatty acid with a cyclic anhydride. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as drug delivery and materials science .
Propiedades
Fórmula molecular |
C16H27NO4 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
decanoyl (2S)-2-methyl-4-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-3-4-5-6-7-8-9-10-14(19)21-15(20)16(2)11-13(18)12-17-16/h17H,3-12H2,1-2H3/t16-/m0/s1 |
Clave InChI |
RVTDFRTZRGWFSP-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC(=O)[C@@]1(CC(=O)CN1)C |
SMILES canónico |
CCCCCCCCCC(=O)OC(=O)C1(CC(=O)CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


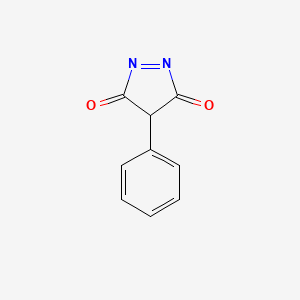
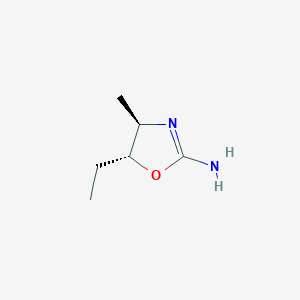


![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
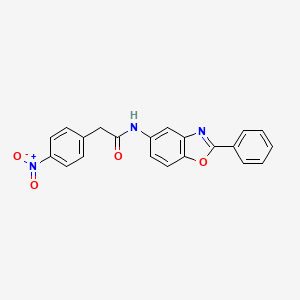
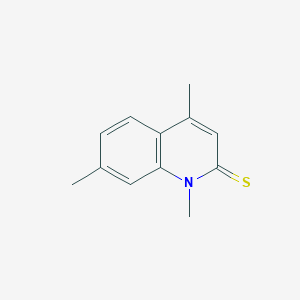
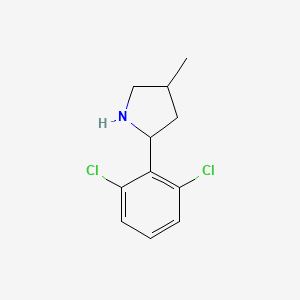

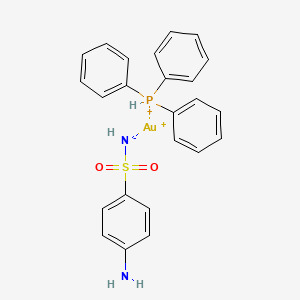
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
